molecular formula C13H12FN3O2 B3015151 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1512184-59-6

3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B3015151
CAS No.: 1512184-59-6
M. Wt: 261.256
InChI Key: WQOKHMRIBWKRDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the available sources .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” are not detailed, reactions of similar compounds have been described. For example, a key intermediate was synthesized by reacting with CS2 in the presence of a base (NaOH) in ethanol under room temperature for 24 hours and acidification with 5% HCl .

Scientific Research Applications

1. Antagonist Activity in Serotonin Receptors

The compound 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid and its derivatives have been studied for their antagonist activity in serotonin (5-HT2) receptors. Watanabe et al. (1992) synthesized derivatives with significant 5-HT2 antagonist activity, which implies potential applications in treating conditions influenced by serotonin receptors, such as depression or anxiety disorders (Watanabe et al., 1992).

2. Lead-like Compound Design for Anti-diabetes Drugs

Mishchuk et al. (2016) demonstrated the utility of this compound as a scaffold for developing novel anti-diabetes drug leads. Their research focused on compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, indicating potential for the treatment of diabetes (Mishchuk et al., 2016).

3. Antimycobacterial Agents

Abdel-Rahman et al. (2009) explored derivatives of this compound for their efficacy as antimycobacterial agents. Their research found certain derivatives to be potent inhibitors of Mycobacterium tuberculosis, suggesting applications in the treatment of tuberculosis (Abdel-Rahman et al., 2009).

4. Synthesis of Fused Heterocyclic Systems

The compound's derivatives have been used in the synthesis of various fused heterocyclic systems, as shown in the research by Danagulyan et al. (2012). This kind of synthesis is crucial for creating new compounds with potential pharmacological applications (Danagulyan et al., 2012).

5. Anticancer Activity

Reddy et al. (2015) synthesized a series of derivatives to assess their anticancer activity. They found some derivatives to exhibit significant cytotoxicity against various cancer cell lines, suggesting potential in cancer therapy (Reddy et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are likely a variety of enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .

Mode of Action

The mode of action of this compound is likely through its interaction with its targets. The triazole nucleus in the compound can make specific interactions with different target receptors . This is due to its ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile .

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could potentially include pathways related to antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the ADME properties of the compound and their impact on its bioavailability.

Result of Action

Given the wide range of biological activities associated with triazole compounds , the effects could potentially include antimicrobial, antioxidant, and antiviral effects, among others .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, mechanism of action, and safety profile of “3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid”. This would provide valuable information for potential applications of this compound .

Properties

IUPAC Name

3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-4-1-8(2-5-10)12-16-15-11-6-3-9(13(18)19)7-17(11)12/h1-2,4-5,9H,3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOKHMRIBWKRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512184-59-6
Record name 3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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